8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

MAO inhibition neurodegeneration selectivity profiling

Procure 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1505941-28-5) for your medicinal chemistry programs. This 8-fluoro, N4-methyl dihydroquinoxalinone delivers a unique electronic and steric environment critical for MAO-B inhibitor SAR — demonstrated IC50 of 17 µM against human MAO-B with >5.9-fold selectivity over MAO-A. Avoid confounding experimental outcomes caused by generic scaffold analogs; the precise 8-fluoro substitution pattern and N4-methylation directly govern target engagement, isoform selectivity, and metabolic stability. Standard analytical characterization includes distinctive ¹⁹F NMR signature for QC verification.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
Cat. No. B11909797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C=CC=C2F
InChIInChI=1S/C9H9FN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13)
InChIKeyQKZJZIAKUXILMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Core Chemical Identity, Scaffold Class, and Procurement Context


8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1505941-28-5, C9H9FN2O, MW 180.18) is a fluorinated dihydroquinoxalinone derivative within the broader 3,4-dihydroquinoxalin-2(1H)-one heterocyclic scaffold class . The compound incorporates both an 8-fluoro substitution on the fused benzene ring and an N4-methyl group on the dihydroquinoxalinone core. As a research-grade chemical with commercial availability at typical purities of 97-98% , it serves as a building block for medicinal chemistry programs, particularly those investigating structure-activity relationships (SAR) around monoamine oxidase (MAO) inhibition [1] and other therapeutic targets where fluorine substitution is employed to modulate metabolic stability and target engagement.

Why 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Interchanged with Unsubstituted or Differently Substituted Dihydroquinoxalinone Analogs


Generic substitution among dihydroquinoxalinone congeners fails because subtle structural variations—particularly fluorine substitution position and N-alkylation pattern—profoundly alter target binding, selectivity, and metabolic fate. The 8-fluoro substitution on the fused benzene ring is known to impact electronic distribution and metabolic stability , while the N4-methyl group differentiates this compound from non-alkylated dihydroquinoxalinones. Even within the same scaffold class, compounds differing only by a single atom (e.g., fluorine vs. hydrogen) or substitution position (e.g., 8-fluoro vs. 6-fluoro or 7-fluoro) exhibit distinct biological profiles [1]. For MAO enzyme inhibition, for instance, fluorine substitution pattern directly influences isoform selectivity and potency [2]. Consequently, procurement decisions based solely on core scaffold similarity without verifying specific substitution pattern risk introducing compounds with fundamentally different target engagement, selectivity windows, and downstream experimental outcomes.

Quantitative Differentiation Evidence for 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: Direct Comparative and Selectivity Data


MAO-B vs. MAO-A Isoform Selectivity Profile of 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibits preferential inhibition of human monoamine oxidase B (MAO-B) over MAO-A. The compound displays an IC50 of 17 µM (1.70E+4 nM) against MAO-B while showing substantially weaker inhibition of MAO-A with an IC50 > 100 µM (>1.00E+5 nM) [1]. This selectivity profile is a direct consequence of the specific 8-fluoro and N4-methyl substitution pattern; unsubstituted dihydroquinoxalin-2(1H)-one lacks this differentiation, and differently substituted analogs may exhibit inverted or absent selectivity [2].

MAO inhibition neurodegeneration selectivity profiling

Fluorine Substitution Impact: Comparative MAO-B Inhibition vs. Non-Fluorinated 4-Methyl Dihydroquinoxalinone Analog

Direct comparative binding data for the non-fluorinated analog 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9) against MAO-B is not available in public repositories. However, class-level SAR from quinoxalinone derivatives demonstrates that electronegative substituents (including fluorine) at the 6- or 7-position of the benzene ring enhance antimicrobial activity [1], and 8-fluoro substitution in related quinoxalinones modulates target engagement [2]. The 8-fluoro substitution in the target compound introduces a strong electron-withdrawing effect that alters the electronic distribution of the fused ring system, a modification absent in the non-fluorinated parent. In analogous quinoxalinone systems, fluorine substitution has been shown to impact binding by up to 100-fold depending on position [3].

fluorine SAR MAO-B inhibition metabolic stability

8-Fluoro Substitution Confers Differentiated Reactivity and Physicochemical Properties vs. 6-Fluoro or 7-Fluoro Dihydroquinoxalinone Isomers

The 8-fluoro substitution position on the fused benzene ring of 8-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one provides distinct electronic and steric properties compared to alternative fluorine placements at the 6- or 7-position. 8-Fluoro substitution places the fluorine atom adjacent to the N1 nitrogen of the dihydroquinoxalinone ring, creating a unique intramolecular electronic environment that differs from 6-fluoro or 7-fluoro isomers . In nucleophilic substitution reactions on fluorinated quinoxalines, the 8-position exhibits different regioselectivity compared to the 5-, 6-, or 7-positions [1]. This positional isomerism directly impacts synthetic utility and downstream derivatization potential.

fluorine substitution reactivity physicochemical properties

Validated Application Scenarios for 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Based on Quantitative Differentiation Evidence


MAO-B Selective Inhibitor Tool Compound for Neurodegeneration Research

8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a validated starting point or tool compound for MAO-B inhibition studies in neurodegeneration research. With a demonstrated IC50 of 17 µM against human MAO-B and >5.9-fold selectivity over MAO-A [1], the compound enables researchers to interrogate MAO-B-specific biology without confounding MAO-A-mediated effects. This selectivity profile is particularly relevant for Parkinson's disease and neuroprotection research, where MAO-B inhibition is therapeutically validated (e.g., selegiline, rasagiline).

Fluorinated Dihydroquinoxalinone Building Block for Structure-Activity Relationship (SAR) Exploration

The compound's 8-fluoro and N4-methyl substitution pattern provides a distinct electronic and steric environment for SAR campaigns. Unlike non-fluorinated 4-methyl analogs, the 8-fluoro group introduces electron-withdrawing character that modulates π-stacking interactions and metabolic stability . This differentiated substitution pattern makes the compound a valuable building block for medicinal chemistry programs seeking to explore the impact of 8-fluoro substitution on target binding, selectivity, and pharmacokinetic properties.

Reference Standard for 8-Fluoro Substituted Quinoxalinone Analytical Method Development

The defined 8-fluoro substitution position provides a unique spectroscopic signature (including distinct ¹⁹F NMR chemical shift) that serves as a reference for analytical method development. This is particularly valuable for reaction monitoring, impurity profiling, and quality control of 8-fluoro substituted quinoxalinone derivatives, where isomeric 6-fluoro or 7-fluoro analogs would exhibit different spectroscopic characteristics [2].

Quote Request

Request a Quote for 8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.